molecular formula C28H21N3O5S B11779261 4-Nitrophenyl 2-((3-cyano-6-(4-ethoxyphenyl)-4-phenylpyridin-2-yl)thio)acetate

4-Nitrophenyl 2-((3-cyano-6-(4-ethoxyphenyl)-4-phenylpyridin-2-yl)thio)acetate

Cat. No.: B11779261
M. Wt: 511.5 g/mol
InChI Key: PDFJXDKKJSZYTL-UHFFFAOYSA-N
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Description

4-Nitrophenyl 2-((3-cyano-6-(4-ethoxyphenyl)-4-phenylpyridin-2-yl)thio)acetate is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by its unique structure, which includes a nitrophenyl group, a cyano group, and an ethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitrophenyl 2-((3-cyano-6-(4-ethoxyphenyl)-4-phenylpyridin-2-yl)thio)acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Core: The pyridine core can be synthesized through a condensation reaction involving appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent such as sodium cyanide.

    Attachment of the Ethoxyphenyl Group: This step involves a Friedel-Crafts alkylation reaction where the ethoxyphenyl group is attached to the pyridine core.

    Formation of the Thioester Linkage: The thioester linkage is formed by reacting the pyridine derivative with 4-nitrophenyl chloroacetate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Nitrophenyl 2-((3-cyano-6-(4-ethoxyphenyl)-4-phenylpyridin-2-yl)thio)acetate undergoes various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The cyano group can be reduced to form amine derivatives.

    Substitution: The ethoxyphenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles such as sodium methoxide and potassium tert-butoxide are commonly employed.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4-Nitrophenyl 2-((3-cyano-6-(4-ethoxyphenyl)-4-phenylpyridin-2-yl)thio)acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 4-Nitrophenyl 2-((3-cyano-6-(4-ethoxyphenyl)-4-phenylpyridin-2-yl)thio)acetate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activities.

    Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 4-Nitrophenyl 2-((3-cyano-6-(4-methoxyphenyl)-4-phenylpyridin-2-yl)thio)acetate
  • 4-Nitrophenyl 2-((3-cyano-6-(4-methylphenyl)-4-phenylpyridin-2-yl)thio)acetate

Uniqueness

4-Nitrophenyl 2-((3-cyano-6-(4-ethoxyphenyl)-4-phenylpyridin-2-yl)thio)acetate is unique due to the presence of the ethoxyphenyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for specific applications in scientific research and industry.

Properties

Molecular Formula

C28H21N3O5S

Molecular Weight

511.5 g/mol

IUPAC Name

(4-nitrophenyl) 2-[3-cyano-6-(4-ethoxyphenyl)-4-phenylpyridin-2-yl]sulfanylacetate

InChI

InChI=1S/C28H21N3O5S/c1-2-35-22-12-8-20(9-13-22)26-16-24(19-6-4-3-5-7-19)25(17-29)28(30-26)37-18-27(32)36-23-14-10-21(11-15-23)31(33)34/h3-16H,2,18H2,1H3

InChI Key

PDFJXDKKJSZYTL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC=CC=C3)C#N)SCC(=O)OC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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